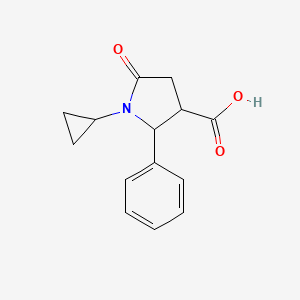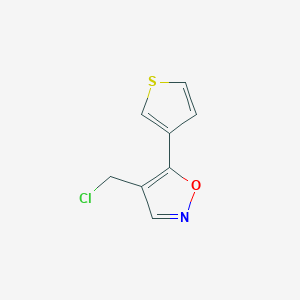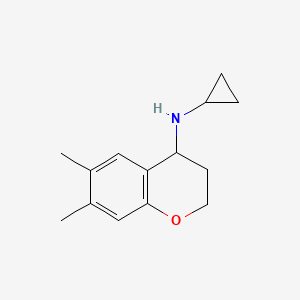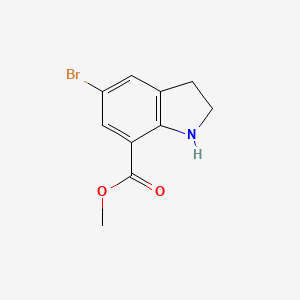
1-Cyclopropyl-5-oxo-2-Phenylpyrrolidin-3-carbonsäure
Übersicht
Beschreibung
“1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It’s used in scientific research due to its unique structure, which allows for diverse applications such as drug development and catalyst synthesis.
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is characterized by a cyclopropyl group, a phenyl group, and a pyrrolidine ring with a carboxylic acid group . The compound’s unique structure contributes to its diverse applications in scientific research.Physical And Chemical Properties Analysis
“1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” has a molecular weight of 245.27 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren sind in der organischen Synthese von grundlegender Bedeutung und dienen als Vorstufen oder Zwischenprodukte bei der Bildung verschiedener Verbindungen. Sie können zur Synthese von Arzneimitteln, Kosmetika und Lebensmittelzusatzstoffen verwendet werden .
Medizinische Chemie
Ähnliche Strukturen mit Carbonsäuregruppen werden häufig bei der Entwicklung und Synthese von Pharmazeutika verwendet. So wurden beispielsweise Derivate der Chinolincarbonsäure mit potenziellen antimikrobiellen Eigenschaften synthetisiert .
Spektroskopische Analyse
Verbindungen wie 1-Cyclopropyl-5-oxo-2-Phenylpyrrolidin-3-carbonsäure können mit spektroskopischen Techniken wie NMR charakterisiert werden, um das Vorhandensein bestimmter funktioneller Gruppen oder struktureller Motive zu bestätigen .
Metallkomplexbildung
Carbonsäuren können Komplexe mit Metallen bilden, die hinsichtlich ihrer physikalisch-chemischen und spektroskopischen Eigenschaften sowie ihres antimikrobiellen Potenzials untersucht werden können .
Synthetische Chemie
Die Carbonsäuregruppe ist in der synthetischen Chemie vielseitig einsetzbar und ermöglicht die Herstellung einer Vielzahl von Amiden und anderen Derivaten mit potenziellen Anwendungen in Forschung und Industrie .
Biologische Studien
Indolderivate, die einige strukturelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, haben aufgrund ihres Vorkommens in natürlichen Verbindungen wie Tryptophan vielfältige biologische und klinische Anwendungen .
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-8-11(14(17)18)13(15(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYQFDORBLAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)






![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)


![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)

